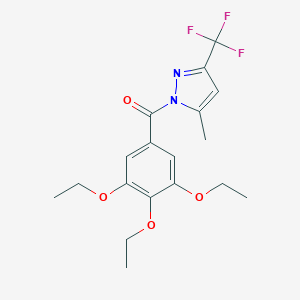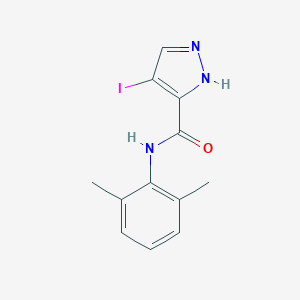![molecular formula C17H18N2O4S2 B213622 Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)
Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate, also known as compound A, is a synthetic organic compound with potential applications in scientific research. This compound has a unique molecular structure that makes it a promising candidate for use in various fields, including biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A involves the inhibition of enzymes involved in the biosynthesis of lipids. Specifically, Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids. By inhibiting this enzyme, Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can reduce the production of fatty acids and other lipids, which can have therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A have been studied extensively in vitro and in vivo. In vitro studies have shown that Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can inhibit the activity of acetyl-CoA carboxylase, leading to a decrease in the production of fatty acids and other lipids. In vivo studies have shown that Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can reduce body weight and improve glucose metabolism in animal models of obesity and diabetes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A in lab experiments is its ability to inhibit the activity of acetyl-CoA carboxylase, which can have potential therapeutic applications in the treatment of various diseases. However, one of the limitations of using Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A. One area of research is the development of more efficient synthesis methods that can produce Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A in larger quantities. Another area of research is the identification of other enzymes that Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can inhibit, which can lead to the development of new therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A in humans, which can pave the way for its use in clinical trials.
Synthesis Methods
Compound A can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2-aminothiophene-3-carboxylic acid with phenylsulfonyl chloride, followed by the reaction of the resulting product with ethyl carbamate. The final step involves the reaction of the resulting product with acetic anhydride and thionyl chloride to form Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A.
Scientific Research Applications
Compound A has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of biochemistry, where Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of lipids. This inhibition can have potential therapeutic applications in the treatment of various diseases, including cancer and metabolic disorders.
properties
Product Name |
Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate |
|---|---|
Molecular Formula |
C17H18N2O4S2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-3-methyl-5-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H18N2O4S2/c1-3-23-17(22)14-10(2)13(15(18)21)16(25-14)19-12(20)9-24-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,18,21)(H,19,20) |
InChI Key |
ODCXGXKRBGQJDZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)


